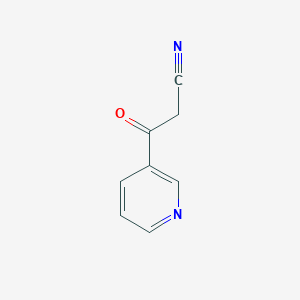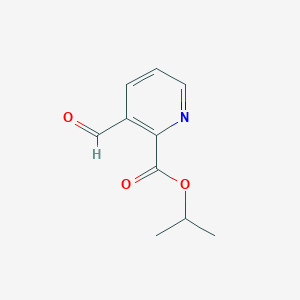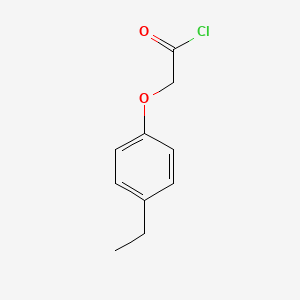
3-Oxo-3-pyridin-3-yl-propionitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study on the synthesis and spectroscopic analysis of pyridine derivatives, including structures similar to 3-Oxo-3-pyridin-3-yl-propionitrile, revealed insights into their structural features and optical properties. These compounds exhibit fluorescence in various solvents, suggesting their potential applications in materials science and sensor technology (Cetina et al., 2010).
Chemical Reactivity and Applications
Research on the reactivity of enamines and azaenamines with 2-Oxo-3-(indol-3-yl)propanonitrile demonstrated the synthesis of diverse heterocyclic compounds, highlighting the versatile chemical applications of similar nitrile-based structures (Abdallah, 2007).
An innovative protocol for synthesizing asymmetrical 1,3-teraryls, using compounds akin to 3-Oxo-3-pyridin-3-yl-propionitrile as intermediates, showcases the compound's utility in facilitating the synthesis of complex organic structures, which could have implications in pharmaceuticals and materials science (Patil & Mahulikar, 2013).
Materials Science and Catalysis
A study on the synthesis of azodispersed dyes incorporating a phthalazinedione moiety for dyeing polyester fabrics indicates the potential of similar nitrile compounds in developing new dyes with enhanced properties, such as antibacterial activity, which could have applications in textiles and materials engineering (Khalil et al., 2009).
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, synthesized using derivatives similar to 3-Oxo-3-pyridin-3-yl-propionitrile, demonstrated high catalytic activity for the synthesis of complex organic molecules. This suggests applications in green chemistry and catalysis, leveraging the unique properties of such nitrile compounds (Zhang et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-oxo-3-pyridin-3-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYQXMCDAKSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577589 | |
| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-pyridin-3-yl-propionitrile | |
CAS RN |
30510-18-0 | |
| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-3-(3-pyridinyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)



![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)


![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)